Methyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-4-carboxylate
Description
Methyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-4-carboxylate is a synthetic compound featuring a piperidine core substituted with a methyl carboxylate group at the 4-position and a sulfonamide-linked 3-(benzo[d][1,3]dioxol-5-yloxy)propyl moiety.
Properties
IUPAC Name |
methyl 1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO7S/c1-22-17(19)13-5-7-18(8-6-13)26(20,21)10-2-9-23-14-3-4-15-16(11-14)25-12-24-15/h3-4,11,13H,2,5-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLQAXDWULYZGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)S(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds bearing the benzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines.
Mode of Action
It’s worth noting that similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells. This suggests that Methyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-4-carboxylate may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Given the observed anticancer activity of similar compounds, it’s plausible that this compound may influence pathways related to cell cycle regulation and apoptosis.
Result of Action
Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells, suggesting potential anticancer activity.
Biological Activity
Methyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-4-carboxylate (CAS Number: 946237-69-0) is a compound of interest due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 385.4 g/mol. The structural features include:
- A piperidine ring
- A benzo[d][1,3]dioxole moiety
- A sulfonyl group
These structural components are crucial for the compound's interaction with biological targets.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown effectiveness against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways that drive tumor growth.
Table 1: Summary of Antitumor Activity in Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10 | EGFR Inhibition |
| Compound B | HeLa | 5 | Apoptosis Induction |
| Methyl 1... | A549 | TBD | TBD |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models. This makes it a candidate for further exploration in chronic inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the piperidine ring or the sulfonyl group can significantly alter potency and selectivity.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Substituted Piperidine | Increased potency |
| Altered Sulfonyl Group | Reduced side effects |
| Benzo[d][1,3]dioxole | Enhanced antitumor effect |
Case Studies and Research Findings
Several studies highlight the compound's potential:
- In vitro Studies : Laboratory experiments have demonstrated that this compound inhibits cell proliferation in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). The observed IC50 values suggest significant cytotoxicity.
- Animal Models : Preliminary in vivo studies indicate that this compound may reduce tumor size in xenograft models without notable toxicity, suggesting a favorable therapeutic window.
- Mechanistic Studies : Investigations into the molecular mechanisms reveal that this compound may induce apoptosis through mitochondrial pathways and inhibit key oncogenic pathways such as PI3K/Akt.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-4-carboxylate has been investigated for its pharmacological properties. The compound's structure suggests potential interactions with biological targets, making it a candidate for drug development.
Antidepressant Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit antidepressant-like effects. Studies have shown that derivatives of this compound can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .
Antimicrobial Properties
The compound has been screened for antibacterial and antifungal activities. In vitro studies demonstrated that it exhibits significant inhibition against various bacterial strains such as Escherichia coli and Bacillus subtilis, as well as antifungal activity against Aspergillus niger and Aspergillus flavus . These findings point to its potential as a lead compound for developing new antimicrobial agents.
Synthetic Methodologies
The synthesis of this compound can be achieved through various methodologies, including microwave-assisted synthesis. This approach has been shown to enhance reaction efficiency and yield compared to traditional methods.
Microwave-Assisted Synthesis
Microwave-assisted synthesis provides a rapid and efficient means to prepare this compound. For example, a study demonstrated that using microwave irradiation significantly reduced reaction times while improving yields of related piperidine derivatives . The method involves the combination of starting materials under controlled microwave conditions, leading to high purity products suitable for further biological evaluation.
Case Study: Antidepressant Screening
In a detailed case study published in the Bulletin of the Chemical Society of Ethiopia, researchers synthesized several derivatives of piperidine compounds, including this compound). The compounds were evaluated for their antidepressant-like activity using established animal models. Results indicated that certain derivatives exhibited significant effects on locomotor activity and immobility time in forced swim tests, suggesting potential antidepressant properties .
Case Study: Antimicrobial Testing
Another study assessed the antimicrobial activity of synthesized piperidine derivatives against standard microbial strains. The results were quantified using zone-of-inhibition assays compared to standard antibiotics like ciprofloxacin and fluconazole. The findings showed that some derivatives had comparable or superior antimicrobial effects, highlighting their potential as new therapeutic agents .
Tables
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Antidepressant activity; modulation of serotonin/norepinephrine pathways |
| Biological Activity | Antibacterial and antifungal properties against specific strains |
| Synthetic Methodology | Microwave-assisted synthesis improving yield and efficiency |
Comparison with Similar Compounds
Structural Features
The target compound shares core similarities with multiple analogs in the evidence but differs in substituents, linkers, and biological targets. Below is a comparative analysis:
Key Observations :
- Core Variations : The target compound’s piperidine core distinguishes it from piperazine-based analogs (e.g., compounds 21–24 in ), which may alter binding kinetics due to differences in ring basicity and conformational flexibility .
- Substituent Impact : Halogenated (e.g., chloro, bromo) and trifluoromethyl groups in analogs (–3) enhance lipophilicity and metabolic resistance, whereas ester/sulfonyl groups (target compound) may improve electrophilic reactivity .
Physicochemical Properties
Comparative data on melting points, yields, and elemental analysis are summarized below:
Key Observations :
- Melting Points : Piperazine derivatives (–3) generally exhibit higher melting points (171–203°C) compared to sulfonyl-containing piperidines (e.g., 2r in ), likely due to stronger intermolecular interactions in crystalline salts .
- Yields : Sulfonamide-linked compounds (e.g., 2r: 63%) show moderate yields comparable to ethyl-linked piperazines (55–85%), suggesting similar synthetic challenges .
Q & A
Basic: What synthetic routes are reported for piperidine-sulfonyl derivatives analogous to Methyl 1-((3-(benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine-4-carboxylate?
Methodological Answer:
Key routes include:
- CuH-Catalyzed Hydroalkylation : Used for enantioselective synthesis of piperidine derivatives with benzo[d][1,3]dioxol-5-yloxy groups. Reaction conditions (e.g., (S)-DTBM-SEGPHOS ligand, 36-hour reaction time, pentane/Et₂O elution) yield off-white gums with ~63% efficiency .
- Carbodiimide-Mediated Coupling : For sulfonamide formation, EDCI/HOBt in THF with DIPEA achieves 59–85% yields for piperidine-carboxylate derivatives. Purification via flash chromatography with gradients (e.g., EtOAc/pentane) is critical .
- Safety Considerations : Use dry chemical extinguishers for sulfonyl-containing intermediates and ensure ventilation to avoid CO/N₂O exposure during combustion .
Advanced: How can low reactivity in sulfonylation steps during synthesis be resolved?
Methodological Answer:
- Activation Strategies : Use EDCI/HOBt to enhance coupling efficiency for sulfonamide bonds. Pre-activation of sulfonyl chlorides with DIPEA in anhydrous THF minimizes side reactions .
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to prevent decomposition. Gradual warming to room temperature improves conversion .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of sulfonyl intermediates. For example, DCM improves mixing in multi-step reactions involving benzo[d][1,3]dioxol-5-yloxy motifs .
Basic: What analytical methods are recommended for purity assessment and structural confirmation?
Methodological Answer:
- Chromatography : Flash column chromatography with 33% Et₂O in pentane resolves diastereomers in CuH-catalyzed products .
- Spectroscopy :
- HPLC-PDA : Use C18 columns with methanol/buffer gradients (pH 4.6) to detect impurities ≤0.5% .
Advanced: How should researchers resolve contradictions in reported biological activity data for sulfonyl-piperidine derivatives?
Methodological Answer:
- Assay Standardization : Replicate kinase inhibition assays (e.g., G protein-coupled receptor kinase 2) using identical ATP concentrations (e.g., 10 µM) and incubation times (30 min at 25°C) to minimize variability .
- Structural Analog Comparison : Compare IC₅₀ values of methylcarbamoyl vs. benzylcarbamoyl derivatives. For example, methyl substituents may reduce steric hindrance, improving binding by 2–3 fold .
- Meta-Analysis : Cross-reference PubChem bioactivity data (e.g., CYP inhibition profiles) with in-house results to identify outliers caused by solvent or buffer differences .
Basic: What safety protocols are essential for handling sulfonyl-piperidine intermediates?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for reactions releasing SO₂ or CO .
- Spill Management : Absorb spills with vermiculite, neutralize with 5% sodium bicarbonate, and dispose as hazardous waste .
- Storage : Store at 2–8°C under argon in sealed amber vials to prevent sulfonyl group hydrolysis .
Advanced: What computational tools can predict the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction : Use SwissADME to estimate:
- Molecular Dynamics : Simulate sulfonyl-piperidine interactions with kinase ATP-binding pockets (e.g., VMD/NAMD) to optimize substituent placement .
- Docking Studies : AutoDock Vina assesses binding affinities for benzo[d][1,3]dioxol-5-yloxy derivatives against GPCR targets (e.g., ΔG ≤ −8 kcal/mol indicates strong binding) .
Basic: How can researchers scale up synthesis without compromising enantiomeric purity?
Methodological Answer:
- Ligand Screening : Chiral ligands like (S)-DTBM-SEGPHOS (5.5 mol%) maintain ≥98% ee in CuH-catalyzed steps during scale-up .
- Crystallization : Use hexane/EtOAC (3:1) for enantiomerically pure recrystallization. Monitor via polarimetry (e.g., [α]D²⁵ = +15° to +18°) .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression and detects racemization in real time .
Advanced: What strategies mitigate instability in aqueous solutions for in vitro assays?
Methodological Answer:
- Buffer Optimization : Use 10 mM HEPES (pH 7.4) with 0.01% Tween-20 to stabilize sulfonyl groups. Avoid Tris buffers (pH >8.0) to prevent hydrolysis .
- Lyophilization : Formulate as lyophilized powders with trehalose (1:1 w/w) to extend shelf life >6 months at −20°C .
- LC-MS Stability Testing : Monitor degradation products (e.g., benzoic acid derivatives) under accelerated conditions (40°C/75% RH for 14 days) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
